6,6-Difluorospermine is classified as a fluorinated polyamine. It is derived from putrescine through a series of synthetic steps that introduce fluorine atoms at the 6-position of the spermine backbone. The introduction of fluorine alters the compound's biological properties and may enhance its interaction with biological targets. This compound is often studied in the context of tumor markers and cellular metabolism pathways involving polyamines .
The synthesis of 6,6-Difluorospermine typically involves the following steps:
A notable method involves the transformation of 2,2-difluoroputrescine into 6,6-difluorospermine using specific enzymatic pathways or chemical catalysts that facilitate polyamine synthesis .
The molecular structure of 6,6-Difluorospermine can be described as follows:
6,6-Difluorospermine participates in various chemical reactions typical of polyamines, including:
The specific conditions for these reactions often depend on pH, temperature, and the presence of catalysts or enzymes .
The mechanism of action for 6,6-Difluorospermine primarily revolves around its role in cellular processes influenced by polyamines:
Studies indicate that fluorinated analogs may exhibit enhanced potency or selectivity compared to their non-fluorinated counterparts .
The physical and chemical properties of 6,6-Difluorospermine include:
These properties make it suitable for various experimental applications in biochemical research .
The applications of 6,6-Difluorospermine span several fields:
6,6-Difluorospermine is a synthetic tetraamine analog of the natural polyamine spermine, where two fluorine atoms replace hydrogen atoms at the sixth carbon position of the butane chain bridging the central nitrogen atoms. Its systematic IUPAC name is N^1,N^12-bis(3-aminopropyl)-3,3-difluorobutane-1,4-diamine, with the molecular formula C10H24F2N4 and a molecular weight of 238.33 g/mol [4]. The SMILES notation is NCCCNCCC(F)(F)CNCCCN
, reflecting its linear structure: H<sub>2</sub>N−(CH<sub>2</sub>)<sub>3</sub>−NH−(CH<sub>2</sub>)<sub>4</sub>−NH−(CH<sub>2</sub>)<sub>3</sub>−NH<sub>2</sub>
(with fluorination at C6/C6′ of the central butyl segment) [4] [6]. This modification creates a geminal difluoro motif (‑CF2‑), which induces significant electronic and steric perturbations compared to unmodified spermine.
Table 1: Structural Comparison of Spermine and 6,6-Difluorospermine
Property | Spermine | 6,6-Difluorospermine |
---|---|---|
Molecular Formula | C10H26N4 | C10H24F2N4 |
Molecular Weight (g/mol) | 202.34 | 238.33 |
Fluorine Position | None | C6/C6′ (geminal difluoro) |
IUPAC Name | N,N′-Bis(3-aminopropyl)butane-1,4-diamine | (3-aminopropyl)({4-[(3-aminopropyl)amino]-3,3-difluorobutyl})amine |
The rational design of fluorinated polyamines emerged in the 1980s, driven by the need to probe polyamine metabolism and develop targeted therapeutics. Early work focused on monofluorinated spermidine analogs (e.g., 6-fluorospermidine), which retained bioactivity as substrates for polyamine-metabolizing enzymes [5]. By the mid-1980s, researchers synthesized 2,2-difluoroputrescine as a metabolic precursor, demonstrating its in vivo conversion into 6,6-difluorospermidine and subsequently 6,6-difluorospermine via aminopropyltransferase reactions [9]. This biochemical pathway mirrored endogenous polyamine biosynthesis but exploited fluorine’s electronegativity to alter reaction kinetics.
A breakthrough came with the application of 19F-NMR spectroscopy to track fluorinated polyamine distribution in vivo. Studies in hepatoma-bearing rats revealed preferential accumulation of 6,6-difluorospermine in tumor tissue versus normal tissue, highlighting its potential as a theranostic agent [5] [9]. Concurrently, synthetic methodologies advanced, enabling direct fluorination of spermidine/spermine backbones using reagents like Selectfluor or N-fluorobenzenesulfonimide . The CAS registry (111397-40-1 for 6,6-difluorospermidine; related entry for 6,6-difluorospermine) formalized these compounds as research tools, though clinical translation remained limited by complex pleiotropic effects [6].
Fluorination critically alters three biophysical properties of polyamines, governing their interactions with cellular targets:
Reduced Basicity:The strong electron-withdrawing effect of fluorine decreases the pKa of proximal amine groups. In 6,6-difluorospermine, the central secondary amines adjacent to the ‑CF2‑ group exhibit lowered basicity (estimated ΔpKa ≈ 2–4 units). This diminishes overall cationic charge density at physiological pH, weakening non-specific electrostatic binding to nucleic acids and membranes while enhancing target specificity [5] [7].
Enhanced Lipophilicity:Fluorine atoms increase the compound’s log P value (measure of lipophilicity) compared to native spermine. For example, 6,6-difluorospermidine has a calculated log P of 1.70 [6], whereas spermidine is ≈ −1.5. This improves membrane permeability and cellular uptake, bypassing the high-affinity polyamine transport system (PTS) [8]. Recent prodrug strategies exploit this further by conjugating perfluoroalkyl chains (e.g., heptafluorobutyl) to polyamine analogs, enhancing tumor penetration [3].
Metabolic Resistance & Enzyme Interactions:The C‑F bond’s stability impedes degradation by polyamine oxidases (e.g., SMOX/PAOX). 6,6-Difluorospermine acts as a competitive inhibitor of spermine synthase, depleting endogenous spermine pools [5]. It also disrupts feedback regulation of ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), amplifying antiproliferative effects.
Table 2: Biophysical and Biochemical Impacts of Fluorination on Spermine
Property | Spermine | 6,6-Difluorospermine | Functional Consequence |
---|---|---|---|
Charge Density (pH 7.4) | High (4+) | Moderate (2–3+) | Reduced non-specific DNA binding; increased target selectivity |
log P | ~−2.0 | ~1.7 (calculated) | Improved membrane permeability |
Susceptibility to Oxidases | High | Low | Extended half-life; accumulation in tissues |
Spermine Synthase Affinity | Substrate | Competitive inhibitor | Depletion of endogenous spermine |
These modifications enable 6,6-difluorospermine to act as a "metabolic interruptor": it enters polyamine pools, competes for biosynthetic/catabolic enzymes, and impedes homeostatic recovery—a strategy leveraged in anticancer drug design [5] [9].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4